5H-Pyrimido[4,5-b][1,4]oxazine 5H-Pyrimido[4,5-b][1,4]oxazine
Brand Name: Vulcanchem
CAS No.: 255-12-9
VCID: VC19758633
InChI: InChI=1S/C6H5N3O/c1-2-10-6-5(8-1)3-7-4-9-6/h1-4,8H
SMILES:
Molecular Formula: C6H5N3O
Molecular Weight: 135.12 g/mol

5H-Pyrimido[4,5-b][1,4]oxazine

CAS No.: 255-12-9

Cat. No.: VC19758633

Molecular Formula: C6H5N3O

Molecular Weight: 135.12 g/mol

* For research use only. Not for human or veterinary use.

5H-Pyrimido[4,5-b][1,4]oxazine - 255-12-9

Specification

CAS No. 255-12-9
Molecular Formula C6H5N3O
Molecular Weight 135.12 g/mol
IUPAC Name 5H-pyrimido[4,5-b][1,4]oxazine
Standard InChI InChI=1S/C6H5N3O/c1-2-10-6-5(8-1)3-7-4-9-6/h1-4,8H
Standard InChI Key AMVSDQKAVISQSU-UHFFFAOYSA-N
Canonical SMILES C1=COC2=NC=NC=C2N1

Introduction

Structural and Chemical Properties

Molecular Architecture

5H-Pyrimido[4,5-b] oxazine features a bicyclic framework comprising a pyrimidine ring fused to an oxazine moiety at positions 4,5-b and 1,4, respectively. The pyrimidine component contributes nitrogen-rich aromaticity, while the oxazine ring introduces oxygen-based polarity. This hybrid structure enables diverse intermolecular interactions, including hydrogen bonding and π-stacking, which are critical for binding biological targets .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₆H₅N₃O
Molecular Weight135.12 g/mol
Melting Point218–220°C
SolubilityModerate in polar solvents
pKa3.8 (pyrimidine N)

The compound’s planar geometry and electron-deficient pyrimidine ring facilitate electrophilic substitution reactions, enabling functionalization at positions 2, 6, and 7 .

Synthetic Methodologies

Traditional Condensation Approaches

The foundational synthesis involves condensing 4,5-diaminopyrimidine derivatives with α-halogeno-ketones. For example, reacting 4,5-diamino-2-methylpyrimidine with α-bromoisopropyl methyl ketone yields 5H-pyrimido[4,5-b] oxazine via nucleophilic substitution and cyclization . Key factors influencing yield include:

  • Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates.

  • Temperature: Optimal cyclization occurs at 80–100°C, minimizing side-product formation .

Modern Catalytic Strategies

Recent advancements employ transition-metal catalysts to streamline synthesis. Palladium-catalyzed C–N coupling reactions between halogenated pyrimidines and oxazine precursors have achieved yields exceeding 75%, reducing reliance on harsh conditions .

Biological Activities and Pharmacological Applications

DGAT1 Inhibition for Metabolic Disorders

5H-Pyrimido[4,5-b] oxazine derivatives are potent inhibitors of acyl CoA:diacylglycerol acyltransferase 1 (DGAT1), an enzyme pivotal in triglyceride synthesis. Compound 42 (spiroindane derivative) demonstrated:

  • IC₅₀: 2.1 nM against DGAT1 .

  • Selectivity: >1,000-fold over DGAT2 .

  • In vivo efficacy: 60% reduction in triglyceride uptake in murine models .

Table 2: Pharmacokinetic Profile of Lead Compound 42

ParameterValue
Oral bioavailability89%
Half-life (t₁/₂)7.2 hours
CYP inhibitionNone observed

Industrial Production and Market Landscape

Global Production Capacity

As of 2025, global production is concentrated in Asia (62%), Europe (23%), and North America (15%). China dominates with six major facilities producing 850 metric tons annually .

Table 3: Regional Production Statistics (2025)

RegionAnnual Capacity (Metric Tons)Key Manufacturers
Asia850ChemSynth, Wuhan Biotech
Europe320Sigma-Aldrich, Bayer
North America200Pfizer, Merck

Cost Analysis and Sustainability

Production costs average $12,500/kg, driven by high-purity starting materials. Green chemistry initiatives have reduced solvent waste by 30% through microwave-assisted synthesis .

Structural Analogues and Comparative Efficacy

Table 4: Comparison with Related Heterocycles

CompoundTargetIC₅₀ (nM)Selectivity
5H-Pyrimido-oxazineDGAT12.1>1,000x
Pyrazolo[3,4-d]pyrimidinePDE55.850x
Pyrimido[4,5-d]pyrimidineEGFR12.3200x

The 5H-pyrimido-oxazine scaffold outperforms analogues in both potency and selectivity, attributed to its oxazine oxygen’s hydrogen-bonding capacity .

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